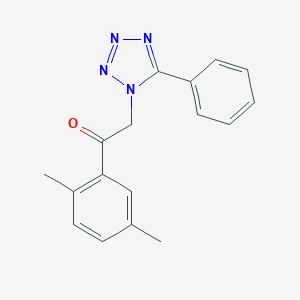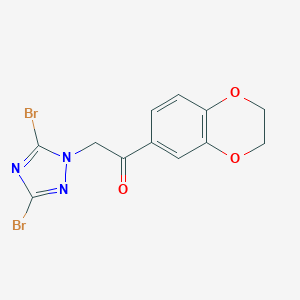
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of quinazolinone derivatives and has been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit inflammation and reduce oxidative stress. In addition, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce viral load and inhibit viral replication in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has been shown to possess a wide range of biological activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have low toxicity and is well tolerated in animals. However, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has not been tested extensively in humans and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. First, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Second, more studies are needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in humans. Third, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in combination with other drugs to enhance its anticancer and antiviral activities. Fourth, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in animal models of other diseases, such as Alzheimer's disease and Parkinson's disease, to determine its potential use in treating these diseases.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, or N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It possesses anticancer, anti-inflammatory, and antiviral activities and has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments, but also has some limitations. Future studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and determine its safety and efficacy in humans.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized through a multi-step process starting from 2-amino-3-chloroacetophenone. The first step involves the reaction of 2-amino-3-chloroacetophenone with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 2-amino-4-oxoquinazoline to yield N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in these cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been tested against various viruses, including influenza, herpes simplex, and HIV. It has been shown to inhibit viral replication and reduce viral load in infected cells.
Propiedades
Fórmula molecular |
C17H14ClN3O2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-13(18)6-4-8-14(11)20-16(22)9-21-10-19-15-7-3-2-5-12(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Clave InChI |
OYJNGGITXZHOTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)